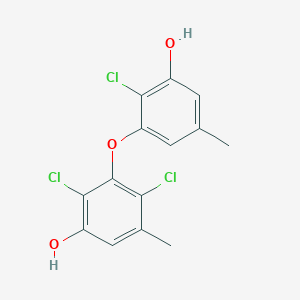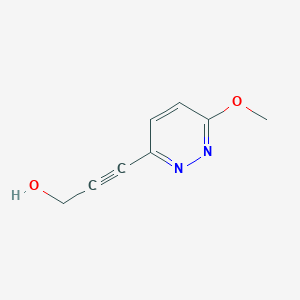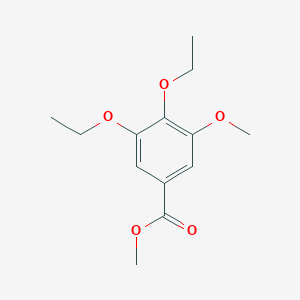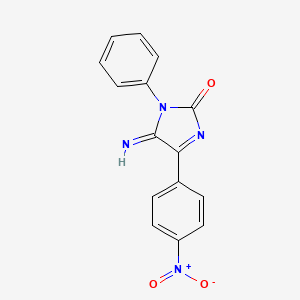![molecular formula C16H23N B12546663 Benzenamine, N-[4-methyl-1-(1-methylethenyl)-5-hexenyl]- CAS No. 145913-59-3](/img/structure/B12546663.png)
Benzenamine, N-[4-methyl-1-(1-methylethenyl)-5-hexenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N-[4-methyl-1-(1-methylethenyl)-5-hexenyl]- is a chemical compound with a complex structure that includes a benzenamine core substituted with a 4-methyl-1-(1-methylethenyl)-5-hexenyl group
Preparation Methods
The synthesis of Benzenamine, N-[4-methyl-1-(1-methylethenyl)-5-hexenyl]- typically involves multi-step organic reactions. One common synthetic route includes the alkylation of benzenamine with a suitable alkyl halide under basic conditions. The reaction conditions often require the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate. Industrial production methods may involve more efficient catalytic processes to achieve higher yields and purity.
Chemical Reactions Analysis
Benzenamine, N-[4-methyl-1-(1-methylethenyl)-5-hexenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Benzenamine, N-[4-methyl-1-(1-methylethenyl)-5-hexenyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or a precursor in drug synthesis.
Industry: It can be utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-[4-methyl-1-(1-methylethenyl)-5-hexenyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Benzenamine, N-[4-methyl-1-(1-methylethenyl)-5-hexenyl]- can be compared with other similar compounds such as:
Benzenamine, N-methyl-N-(1-methylethenyl)-: This compound has a similar structure but lacks the hexenyl group, leading to different chemical and biological properties.
Benzenamine, 4-methoxy-N-methyl-: This compound has a methoxy group instead of the hexenyl group, resulting in distinct reactivity and applications.
Properties
CAS No. |
145913-59-3 |
|---|---|
Molecular Formula |
C16H23N |
Molecular Weight |
229.36 g/mol |
IUPAC Name |
N-(2,6-dimethylocta-1,7-dien-3-yl)aniline |
InChI |
InChI=1S/C16H23N/c1-5-14(4)11-12-16(13(2)3)17-15-9-7-6-8-10-15/h5-10,14,16-17H,1-2,11-12H2,3-4H3 |
InChI Key |
ARFQQSJVXUYCQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C(=C)C)NC1=CC=CC=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dibromo-2-[(6-bromohexyl)oxy]-5-(hexyloxy)benzene](/img/structure/B12546582.png)
![Pentanoic acid, 4-cyano-4-[[(diethylamino)thioxomethyl]thio]-](/img/structure/B12546585.png)
![2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine](/img/structure/B12546586.png)
![1-[(Iodoacetyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B12546589.png)



![2-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}ethan-1-ol](/img/structure/B12546614.png)



![3,4-Bis[2-ethoxy(oxo)acetamido]benzoic acid](/img/structure/B12546656.png)


